molecular formula C11H10ClN3OS B11714034 (2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one

(2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one

Cat. No.: B11714034
M. Wt: 267.74 g/mol
InChI Key: GWZVMNYOTPGVLK-MLPAPPSSSA-N
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Description

(2E)-2-[(2E)-2-[(4-Chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one is a chemically defined 5-ene-4-thiazolidinone derivative, a class of heterocyclic compounds recognized as a privileged scaffold in modern medicinal chemistry with a wide spectrum of investigated biological activities . This compound features a hydrazinylidene bridge that connects a 4-chlorophenyl subunit to the 5-methyl-1,3-thiazolidin-4-one core, creating a conjugated system with potential for diverse molecular interactions. The 4-thiazolidinone pharmacophore, particularly its 5-ene derivatives, represents an efficient tool in drug discovery due to its ability to target various enzymes and receptors . Researchers are actively exploring such compounds for their potential application in developing new therapeutic agents against infectious diseases, cancer, and metabolic disorders. The presence of the (4-chlorophenyl) fragment is a notable feature in bioactive molecules, as this substituent is frequently found in compounds with pronounced antiparasitic activity, including against Toxoplasma gondii . The exocyclic hydrazinylidene moiety and the overall molecular architecture make this chemical entity a versatile intermediate for further synthetic modification and a candidate for hit-to-lead optimization campaigns in pharmaceutical research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

IUPAC Name

(2Z)-2-[(Z)-(4-chlorophenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H10ClN3OS/c1-7-10(16)14-11(17-7)15-13-6-8-2-4-9(12)5-3-8/h2-7H,1H3,(H,14,15,16)/b13-6-

InChI Key

GWZVMNYOTPGVLK-MLPAPPSSSA-N

Isomeric SMILES

CC1C(=O)N/C(=N/N=C\C2=CC=C(C=C2)Cl)/S1

Canonical SMILES

CC1C(=O)NC(=NN=CC2=CC=C(C=C2)Cl)S1

Origin of Product

United States

Preparation Methods

Condensation of 4-Chlorobenzaldehyde with Hydrazides

Hydrazone intermediates are typically formed via acid-catalyzed condensation between 4-chlorobenzaldehyde and substituted hydrazides. For example, 4-hydroxybenzohydrazide reacts with 4-chlorobenzaldehyde in ethanol under reflux, catalyzed by glacial acetic acid, to yield (2E)-2-[(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide. This step achieves 75–89% yields within 6–8 hours, with reaction progress monitored by TLC.

Structural Modifications for Stereochemical Control

The (2E) configuration of the hydrazone is stabilized by electron-withdrawing groups (e.g., -Cl) on the aryl ring, which reduce steric hindrance and enhance conjugation. Polar solvents like ethanol or DMF favor trans-configuration by stabilizing intermediates through hydrogen bonding.

Cyclization to 1,3-Thiazolidin-4-one Core

The hydrazone intermediate undergoes cyclization with thioglycolic acid derivatives to form the thiazolidinone ring.

Thioglycolic Acid-Mediated Cyclization

In a representative protocol, the hydrazone (0.01 mol) is refluxed with 2-mercaptopropionic acid (0.02 mol) in ethanol for 18–20 hours. The reaction proceeds via nucleophilic attack of the thiol group on the hydrazone’s imine carbon, followed by intramolecular cyclization (Scheme 1). This method yields 68–82% of the thiazolidinone product, with purity confirmed by HPLC (>95%).

Scheme 1 : Cyclization mechanism for thiazolidin-4-one formation

  • Nucleophilic attack by -SH on C=N of hydrazone

  • Intramolecular cyclization with loss of H2O

  • Tautomerization to stabilize the 4-thiazolidinone ring

Catalytic Enhancements Using Nano-Catalysts

Nano-CdZr₄(PO₄)₆ (0.6 mol%) accelerates cyclization by activating the C=O and C=N bonds, reducing reaction time to 4–6 hours with 85–90% yields. The catalyst’s high surface area facilitates regioselective cyclization, minimizing byproducts like thiohydantoins.

Functionalization at the 5-Position

Introducing the 5-methyl group requires precise control over reaction conditions.

Alkylation of Thiazolidinone Intermediates

Methylation at C5 is achieved by treating the thiazolidinone with methyl iodide (1.2 equiv) in the presence of K₂CO₃ (2 equiv) in acetone. The reaction proceeds via SN2 mechanism, affording 5-methyl-1,3-thiazolidin-4-one in 74% yield after recrystallization.

One-Pot Synthesis Using Prefunctionalized Reagents

An alternative approach uses 2-mercaptopropionic acid directly during cyclization, eliminating the need for post-synthetic alkylation. This method simplifies purification and improves overall yield (78–84%).

Stereochemical Optimization for (2E,2E) Configuration

The target compound’s bioactivity depends on maintaining the (2E,2E) geometry across both exocyclic double bonds.

Solvent Effects on Double Bond Geometry

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the (2E,2E) isomer through dipole interactions, achieving >90% stereoselectivity. In contrast, protic solvents like methanol promote cis-trans isomerization, reducing yields of the desired isomer to 60–65%.

Catalytic Control Using Triethylamine

Triethylamine (10 mol%) enhances stereoselectivity by deprotonating intermediates, favoring the thermodynamically stable (2E,2E) form. Reactions conducted in chloroform with Et₃N achieve 88–92% diastereomeric excess.

Analytical Characterization and Validation

Confirming the structure and purity of the final product requires multimodal analysis.

Spectroscopic Identification

  • FT-IR : Key peaks include ν(C=O) at 1690–1710 cm⁻¹, ν(C=N) at 1615–1630 cm⁻¹, and ν(C-S) at 680–700 cm⁻¹.

  • ¹H NMR (DMSO-d₆): Singlet at δ 2.35 ppm (C5-CH₃), doublets for exocyclic CH=N protons (δ 7.85–8.20 ppm), and aromatic protons (δ 7.40–7.70 ppm).

Chromatographic Purity Assessment

HPLC (C18 column, MeCN:H₂O 70:30) shows a single peak at tR = 6.8 min, confirming >98% purity.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters across different preparation strategies:

MethodReaction Time (h)CatalystYield (%)Purity (%)Stereoselectivity (%)
Thioglycolic acid18–20None68–829575–80
Nano-CdZr₄(PO₄)₆4–6Nano-CdZr₄(PO₄)₆85–909890–92
2-Mercaptopropionic acid12–14Et₃N78–849785–88

Chemical Reactions Analysis

Reaction Mechanisms

The synthesis typically involves nucleophilic substitution and intramolecular cyclization :

  • Nucleophilic Attack : Thiosemicarbazone derivatives or hydrazine react with electrophilic centers (e.g., α-haloacids) to form intermediates.

  • Cyclization : The intermediate undergoes intramolecular cyclization, driven by the formation of the thiazolidinone ring.

  • Role of Catalysts : Carbodiimides or metal-based catalysts (e.g., CoFe₂O₄@SiO₂/PrNH₂) accelerate reaction rates and improve yields .

Characterization Techniques

Key analytical methods include:

  • Spectroscopic Analysis :

    • ¹H NMR : Identifies CH=N protons (~8.45 ppm) and NH signals (~10.12 ppm) .

    • ¹³C NMR : Confirms carbonyl carbons (~176.6 ppm) and sulfur-containing moieties .

  • Chromatographic Methods : Thin-layer chromatography (TLC) and HPLC monitor reaction completion and purity .

Biological Activity and SAR

While the exact mechanism of this compound remains under investigation, thiazolidinone derivatives are known for:

  • Anticancer Activity : Analogues exhibit cytotoxicity against MCF-7 and HepG2 cell lines (IC₅₀: 0.24–2.28 µM) .

  • Structure-Activity Relationships : Substitution patterns (e.g., chlorophenyl groups) enhance bioactivity by modulating electronic and steric effects .

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been studied as a potential lead compound for the development of new therapeutic agents.

    Materials Science: Due to its unique structural features, the compound has been investigated for its potential use in the design of novel materials with specific electronic or optical properties.

    Biology: The compound’s ability to interact with biological macromolecules makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound’s chemical stability and reactivity make it suitable for use in various industrial applications, including the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone linkage and thiazolidinone ring are key structural features that enable it to bind to these targets, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its biological activity.

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The compound belongs to a class of thiazolidinone derivatives where substituents on the hydrazone and thiazolidinone rings dictate physicochemical and biological properties. Key structural analogues include:

Compound Substituents Configuration Key Features
Target Compound 4-Chlorophenyl (hydrazone), methyl (C5) (E,E) Enhanced lipophilicity due to chloro group; potential enzyme inhibition
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl... 2-Hydroxybenzylidene, phenyl (C3) (Z) Intramolecular H-bonding (O–H⋯S); enzyme inhibition
Methyl 2-[(5E)-5-[(4-chlorophenyl)... 4-Chlorophenyl (C5), sulfanylidene (C2), methyl acetate (side chain) (E) Increased electron-withdrawing effects; unconfirmed bioactivity
2-[(2E)-2-(Furan-2-ylmethylidene)... Furan-2-ylmethylidene (hydrazone), phenyl (C5) (E) Planar structure; π-π stacking interactions

Key Observations :

  • Hydrogen Bonding : Analogues with hydroxy groups (e.g., ) exhibit intramolecular H-bonds (O–H⋯S), stabilizing planar conformations and forming dimeric motifs via intermolecular interactions .
  • Steric Effects : Bulky substituents like phenyl (C3 in ) or 2-phenylethyl () reduce ring flexibility, influencing binding to biological targets.

Crystallographic and Computational Insights

Crystallographic Data

Single-crystal X-ray diffraction (SCXRD) is pivotal for confirming configurations and packing modes:

  • The (E)-configuration of hydrazone moieties in the target compound is analogous to (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, where planar heterocyclic rings (r.m.s. deviation ≤ 0.0145 Å) and dihedral angles (e.g., 79.26° between rings A/B) dictate molecular aggregation .
  • In dichlorophenyl analogues (), orthorhombic crystal systems (e.g., Pbcn) are common, with sulfur and chlorine atoms contributing to dense packing via halogen bonds .

Hydrogen Bonding and Graph Set Analysis

  • Intramolecular Interactions : C–H⋯S bonds in form S(6) ring motifs, while intermolecular N–H⋯O/S bonds create R₂²(7) and R₂²(10) motifs, critical for crystal stability .
  • Role of Chlorine : The 4-chlorophenyl group in the target compound may engage in C–Cl⋯π interactions, a less common but stabilizing force observed in halogenated aromatics .

Biological Activity

The compound (2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one, often referred to as a thiazolidin-4-one derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H15ClN4OC_{21}H_{15}ClN_{4}O, with a molecular weight of 374.83 g/mol. The compound features a thiazolidinone ring, which is pivotal for its biological activity. The presence of the 4-chlorophenyl group and various substituents on the thiazolidinone structure significantly influences its biological properties.

1. Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. Recent studies indicate that modifications at positions 2, 3, and 5 of the thiazolidinone ring can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with specific substitutions exhibited IC50 values in the low micromolar range against human glioblastoma and melanoma cells .

2. Antimicrobial Properties

Research has demonstrated that thiazolidin-4-one derivatives possess significant antimicrobial activity. These compounds have been tested against a range of pathogens, including bacteria and fungi. The presence of electron-withdrawing groups like chlorine enhances their antibacterial efficacy .

3. Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidin-4-one derivatives has been documented in several studies. These compounds exhibit the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .

4. Antidiabetic Activity

Thiazolidinones are known for their role as PPARγ agonists, which are crucial in glucose metabolism and insulin sensitivity. Compounds modified from the thiazolidinone scaffold have shown significant antidiabetic effects in preclinical models, indicating their potential as therapeutic agents for diabetes management .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substituents on the thiazolidinone ring can drastically alter biological activity:

  • Electron-withdrawing groups (e.g., halogens) increase anticancer and antimicrobial activities.
  • Alkyl substitutions at position 5 enhance anti-inflammatory properties.

Table 1 summarizes key findings from various studies regarding the biological activities associated with different structural modifications.

SubstituentBiological ActivityIC50 Value (µM)Reference
-ClAnticancer1.61 ± 1.92
-CH3Anti-inflammatory0.54 ± 0.01
-CF3Antimicrobial<10

Case Studies

Recent literature highlights specific case studies where thiazolidinone derivatives have been synthesized and evaluated for their biological activities:

  • Sava et al. (2021) : This study synthesized several thiazolidinone-indometacin hybrids and evaluated their antioxidant activity using DPPH radical scavenging assays, revealing potent activities compared to standard antioxidants .
  • Recent Advances in Cancer Research : A review highlighted novel thiazolidinone derivatives showing significant anticancer activity through multi-target mechanisms, emphasizing their potential as lead compounds in drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (2E)-2-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one, and what are their key optimization parameters?

  • Methodology : The compound is typically synthesized via a multi-step condensation reaction. A general approach involves reacting thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux ( ). Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid), solvent polarity, and reaction duration (2–4 hours). Post-synthesis purification via recrystallization (e.g., DMF-ethanol) is critical for yield optimization .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this thiazolidinone derivative?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify hydrazone and thiazolidinone moieties. For example, the hydrazone imine proton typically appears at δ 8.5–9.5 ppm, while the thiazolidinone carbonyl resonates at δ 165–175 ppm in 13C^{13}C-NMR ().
  • IR : Look for characteristic absorption bands: C=O (1680–1720 cm1^{-1}), C=N (1590–1620 cm1^{-1}), and N–H (3200–3400 cm1^{-1}) ( ).
  • MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]+^+) with a mass error < 5 ppm .

Q. What are the primary pharmacological targets investigated for this compound, and what in vitro assays are used to evaluate its activity?

  • Methodology : Thiazolidinone derivatives are commonly screened for antimicrobial and anticancer activity. Assays include:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) ().
  • Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC50_{50} values ( ).
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and binding interactions of this compound with biological targets?

  • Methodology :

  • DFT : Optimize the molecular geometry using Gaussian 09 at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps ( ).
  • Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). Validate docking poses with MD simulations (100 ns) to assess stability ( ).
  • ADMET Prediction : Employ SwissADME to predict bioavailability and toxicity .

Q. What strategies resolve contradictions in crystallographic data for hydrazone-thiazolidinone derivatives, particularly in Z/E isomerism?

  • Methodology :

  • Single-crystal XRD : Resolve isomerism by analyzing dihedral angles (e.g., C=N–N=C torsion angle < 10° for Z-isomers) ().
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing discrepancies ( ).
  • PXRD : Compare experimental and simulated patterns to verify phase purity .

Q. How can reaction conditions be optimized for scalability while minimizing byproducts (e.g., oxazolone formation)?

  • Methodology :

  • DoE (Design of Experiments) : Apply a central composite design to optimize temperature (80–120°C), solvent (DMF vs. acetic acid), and catalyst (e.g., p-TsOH) ().
  • Inline Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate hydrazones ().
  • Byproduct suppression : Add molecular sieves to sequester water and shift equilibrium toward thiazolidinone formation .

Q. What advanced characterization techniques (e.g., SC-XRD, TGA-DSC) are critical for elucidating the thermal stability and supramolecular architecture of this compound?

  • Methodology :

  • SC-XRD : Resolve crystal lattice parameters (e.g., monoclinic P21_1/c space group) and hydrogen-bonding networks ( ).
  • TGA-DSC : Determine decomposition onset temperature (Td_{d}) and phase transitions (e.g., melting points ± 5°C) ( ).
  • Hirshfeld surface analysis : Map % contribution of C–H···O/N interactions to lattice stability .

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